Xkrbhkqngybgbd-uhfffaoysa-
Description
The compound "Xkrbhkqngybgbd-uhfffaoysa-" corresponds to the InChI Key YTWDBRIDKWWANA-UHFFFAOYSA-N (CAS No. 1455091-10-7), a heterocyclic aromatic molecule with the molecular formula C₁₇H₁₃NO₄ and molecular weight 295.29 g/mol . Key properties include:
- TPSA (Topological Polar Surface Area): 75.27 Ų, indicating moderate polarity.
- Lipophilicity: Consensus Log Po/w of 3.57, suggesting high lipid solubility.
- Bioavailability: GI absorption is high, with BBB permeability confirmed.
- CYP Inhibition: No significant cytochrome P450 inhibition, reducing drug-drug interaction risks.
- Synthetic Accessibility Score: 2.79 (scale 1–5, lower = easier synthesis).
This compound is structurally characterized by a fused quinoline-carboxylate core substituted with phenoxy and methyl groups, which influences its physicochemical and pharmacological behavior .
Properties
IUPAC Name |
2-oxabicyclo[3.2.0]heptan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-3-4-1-2-8-6(4)5/h4,6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRBHKQNGYBGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[3.2.0]heptan-7-one can be achieved through several methods. One common approach involves the oxidation of cyclohexene using dendritic complexes . Another method includes the stereoselective synthesis of the compound via desymmetrization, which is often used to create core building blocks for more complex molecules .
Industrial Production Methods
While specific industrial production methods for 2-Oxabicyclo[3.2.0]heptan-7-one are not extensively documented, the compound can be produced in high purity for pharmaceutical testing and other applications .
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the oxygen atom in the ring, which can participate in different chemical transformations.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Oxabicyclo[3.2.0]heptan-7-one include molecular iodine for iodocyclization and various oxidizing agents for oxidation reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile.
Major Products Formed
The major products formed from the reactions of 2-Oxabicyclo[3.2.0]heptan-7-one depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-Oxabicyclo[3.2.0]heptan-7-one has several scientific research applications across different fields:
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[3.2.0]heptan-7-one involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes, such as protein phosphatases, by binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
Structural and Functional Similarities
The compound shares structural motifs with several benzoic acid and heterocyclic derivatives (Table 1).
Table 1: Structural Comparison with Similar Compounds
| Compound Name | CAS No. | Similarity Score | Key Structural Features |
|---|---|---|---|
| 5-Methyl-2-phenoxybenzoic acid | 5369-19-7 | 0.77 | Phenoxy-substituted benzoic acid |
| 4-Hydroxy-7-phenoxyquinoline-3-carboxylic acid | 102562-86-7 | 0.73 | Quinoline-carboxylate with hydroxyl and phenoxy groups |
| 5-Phenoxy-4-carboxy-2-methylbenzofuran | 414910-15-9 | 0.71 | Benzofuran core with carboxyl and phenoxy substituents |
| 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid | 7312-10-9 | 0.68 | Thiophene-carboxylate with bromo and methyl groups |
Physicochemical Properties
Table 2: Physicochemical Comparison
| Parameter | Target Compound | 5-Methyl-2-phenoxybenzoic acid | 4-Hydroxy-7-phenoxyquinoline-3-carboxylic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 295.29 | 256.26 | 295.29 |
| TPSA (Ų) | 75.27 | 57.53 | 89.45 |
| Log Po/w | 3.57 | 3.02 | 2.95 |
| Water Solubility (mg/mL) | 0.024 | 0.15 | 0.008 |
| BBB Permeability | Yes | No | Yes |
Key Observations:
Bioactivity and Pharmacokinetics
P-gp Substrate Status: The target compound is a P-gp substrate, unlike 5-phenoxy-4-carboxy-2-methylbenzofuran, which may affect its tissue distribution .
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